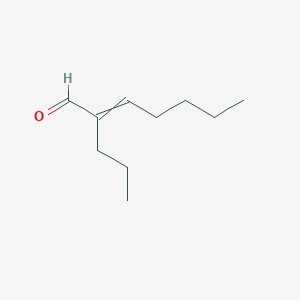

2-Propylhept-2-enal

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

34880-43-8 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(Z)-2-propylhept-2-enal |

InChI |

InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8- |

InChI-Schlüssel |

GADNZGQWPNTMCH-NTMALXAHSA-N |

SMILES |

CCCCC=C(CCC)C=O |

Isomerische SMILES |

CCCC/C=C(/CCC)\C=O |

Kanonische SMILES |

CCCCC=C(CCC)C=O |

Andere CAS-Nummern |

34880-43-8 |

Synonyme |

2-Propyl-2-hepten-1-al |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Propylhept 2 Enal

Catalytic Aldol (B89426) Condensation Routes

The aldol condensation of n-valeraldehyde to 2-propylhept-2-enal is a cornerstone of its industrial production. researchgate.net This reaction can be catalyzed by both homogeneous and heterogeneous systems, each presenting distinct advantages and challenges. The fundamental mechanism involves the formation of an enolate ion from one molecule of n-valeraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second n-valeraldehyde molecule. The subsequent dehydration of the resulting β-hydroxy aldehyde yields the α,β-unsaturated aldehyde, this compound.

Homogeneous Catalysis in this compound Synthesis

Traditionally, homogeneous base catalysts such as sodium hydroxide (B78521) (NaOH) and sodium ethoxide (NaOEt) have been employed for the synthesis of this compound. These catalysts are effective in promoting the self-condensation of n-valeraldehyde at temperatures typically ranging from 80 to 120°C. The use of aqueous NaOH on an industrial scale is common; however, this method is associated with issues of corrosion and can exhibit poor product selectivity. researchgate.netd-nb.info The reaction mechanism proceeds through the deprotonation of n-valeraldehyde to form an enolate, which then attacks a second aldehyde molecule, followed by dehydration to yield this compound.

While effective, homogeneous catalysis presents challenges in catalyst separation from the product mixture, which can lead to product contamination and difficulties in catalyst recycling. These drawbacks have spurred research into more sustainable heterogeneous catalytic systems.

Heterogeneous Catalysis Systems for this compound Production

Heterogeneous catalysts offer a promising alternative to their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture, potential for reuse, and often lower cost. d-nb.info These solid catalysts provide active sites for the reaction to occur on their surface. numberanalytics.comsolubilityofthings.com

A variety of metal oxides have been investigated for the synthesis of this compound, demonstrating the versatility of these materials as catalysts. researchgate.netd-nb.info

Titanium Dioxide (TiO2): TiO2 has been identified as an efficient heterogeneous catalyst for the synthesis of this compound, achieving high selectivities at a reaction temperature of 190°C. researchgate.netd-nb.info Research suggests that acidity is a required property for the production of this compound using this catalyst. researchgate.netd-nb.info

Mixed Metal Oxides (CeO2–MgO, FeO–MgO, FeO–CaO): Mixed metal oxides have been explored to leverage the properties of different components. For instance, basic supports like magnesium oxide (MgO) and calcium oxide (CaO) have been modified with ceria (CeO2) and iron oxide (FeO) to introduce amphoteric or Lewis acidic characteristics. researchgate.netd-nb.info In the cross-aldol condensation of valeraldehyde (B50692) with cyclopentanone (B42830), FeO–MgO and FeO–CaO catalysts have been studied. d-nb.info It was found that an optimal amount of strong basic sites is crucial for maximizing the ratio between cross-condensation and the self-condensation of valeraldehyde. researchgate.netd-nb.info The FeO–MgO catalyst, possessing both acidic and basic sites, yielded the highest amount of the desired cross-condensation product. d-nb.info

Calcium Oxide (CaO): Pristine CaO has also been used as a catalyst in aldol condensation reactions. researchgate.netd-nb.info Its strong basicity is effective in converting valeraldehyde. researchgate.net

| Catalyst | Key Findings |

| TiO2 | Efficient for this compound synthesis at 190°C with high selectivity. researchgate.netd-nb.info |

| CeO2–MgO | Investigated for its basic and amphoteric properties in aldol condensation. researchgate.netd-nb.info |

| FeO–MgO | Showed the highest yield for the cross-condensation product due to both acid and basic sites. d-nb.info |

| FeO–CaO | Studied as a heterogeneous catalyst in aldol condensation reactions. d-nb.info |

| CaO | Effective in converting valeraldehyde due to its strong basicity. researchgate.net |

The performance of heterogeneous catalysts is intrinsically linked to their physical and chemical properties, which are determined by the preparation method and can be analyzed through various characterization techniques.

Preparation Methods: Common methods for preparing these catalysts include deposition-precipitation and evaporation-impregnation. For example, a CeO2–MgO catalyst can be prepared by dissolving cerium nitrate (B79036) in water, adding MgO, and then precipitating the cerium by increasing the pH with ammonium (B1175870) hydroxide. d-nb.info The resulting solid is then filtered, washed, and dried. d-nb.info

Characterization Techniques:

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the catalyst. researchgate.netd-nb.info

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to observe the morphology and particle size of the catalyst. researchgate.netd-nb.info

Temperature-Programmed Desorption (TPD): CO2-TPD and NH3-TPD are employed to quantify the basic and acidic sites on the catalyst surface, respectively. researchgate.netd-nb.info

| Technique | Purpose |

| XRD | Crystalline phase identification. researchgate.netd-nb.info |

| TEM | Observation of catalyst morphology and particle size. researchgate.netd-nb.info |

| SEM | Imaging of catalyst surface morphology. researchgate.netd-nb.info |

| TPD | Quantification of acid and base sites. researchgate.netd-nb.info |

Mechanistic Insights and Kinetic Studies of this compound Formation

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound. Kinetic studies of the cross-aldol condensation of valeraldehyde with cyclopentanone have been conducted in a batch reactor at atmospheric pressure and 130°C using various heterogeneous metal oxide catalysts. researchgate.netd-nb.info These studies have revealed that an optimal concentration of strong basic sites on the catalyst surface leads to the highest ratio of cross-condensation products to the self-condensation product of valeraldehyde (this compound). researchgate.netd-nb.info The mechanism of aldol condensation on solid basic catalysts involves the abstraction of an α-proton from an aldehyde molecule to form an enolate, which then attacks the carbonyl group of a second aldehyde molecule. This is followed by dehydration to form the α,β-unsaturated aldehyde. The presence of both acidic and basic sites on catalysts like FeO-MgO can facilitate different steps of the reaction, leading to higher yields of specific products. d-nb.info

Stereoselective Synthesis of this compound Isomers (E/Z)

The double bond in this compound gives rise to the possibility of E and Z stereoisomers. creative-chemistry.org.uk The stereochemical outcome of the aldol condensation can be influenced by the reaction conditions and the catalyst used. In some syntheses of 2-alkylalk-2-enals, the Z-isomer is formed as the major product. imreblank.ch For this compound, a synthesis method reported the formation of the E/Z isomers in a ratio of 0.3/99.7, indicating a high selectivity for the Z-isomer. imreblank.ch The specific stereoisomer formed can have different properties and applications. The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration based on the arrangement of substituents around the double bond. creative-chemistry.org.uk While methods for stereoselective synthesis exist for other compounds, such as the conversion of E/Z mixtures of oximes to a high purity of the E isomer, specific detailed methodologies for controlling the E/Z ratio of this compound are not extensively documented in the provided search results. google.com However, the principle of controlling stereochemistry through catalyst and reaction condition optimization is a key area of research in organic synthesis. nih.gov

Emerging Synthetic Strategies and Sustainable Approaches

The self-condensation of n-valeraldehyde is the most common route for synthesizing this compound. smolecule.com Traditionally, this reaction is performed on an industrial scale using aqueous sodium hydroxide (NaOH) as a catalyst. d-nb.inforesearchgate.net While effective, this homogeneous catalysis method presents challenges such as equipment corrosion and suboptimal product selectivity. d-nb.inforesearchgate.net

To address these limitations, research has explored alternative catalytic systems within aqueous media. The use of water as a solvent is a key aspect of green chemistry, minimizing the reliance on volatile organic compounds. One promising alternative is the use of heterogeneous catalysts, such as titanium dioxide (TiO₂), which has been demonstrated as an efficient catalyst for this transformation, yielding high selectivities to this compound at elevated temperatures. d-nb.inforesearchgate.net Studies suggest that a degree of acidity is also beneficial for the reaction's success. d-nb.inforesearchgate.net

A patented process highlights an advanced water-based system that combines the reaction and initial purification steps. In this process, aldol condensation and dehydration occur in a stirred tank reactor with an alkali catalyst. The resulting product stream, containing both organic and aqueous phases, is fed into a distillation column. This setup allows for the separation of a heterogeneous azeotrope of water and unreacted aldehyde, which can be recycled. A key advantage is that the separated water phase can be discharged without requiring a neutralization step, streamlining the process and reducing waste. google.comgoogle.comgoogle.com

| Catalyst System | Catalyst Type | Typical Conditions | Conversion/Selectivity | Advantages | Disadvantages |

| Aqueous NaOH | Homogeneous | 2-5 wt% NaOH, 80–120°C | >90% conversion of n-pentanal | Well-established, effective | Causes corrosion, poor product selectivity d-nb.inforesearchgate.net |

| **Titanium Dioxide (TiO₂) ** | Heterogeneous | 190°C | High selectivity d-nb.inforesearchgate.net | Non-corrosive, catalyst can be recovered and reused | Requires higher temperature |

A highly efficient and common industrial approach to this compound involves the integration of hydroformylation with the subsequent aldol condensation step. This multi-step process begins with the hydroformylation of C4 olefins, such as 1-butene (B85601) or 2-butene, using synthesis gas (a mixture of carbon monoxide and hydrogen). google.com This initial reaction, often catalyzed by rhodium complexes, produces n-valeraldehyde (n-pentanal). google.comgoogleapis.comgoogle.com

The n-valeraldehyde is then subjected to a base-catalyzed aldol condensation reaction, where two molecules dimerize and dehydrate to form the target C10 aldehyde, this compound. google.comgoogleapis.com This integrated pathway is advantageous as it starts from readily available C4 feedstocks and consolidates the production of the aldehyde intermediate and the final product.

Recent advancements have focused on optimizing the catalysts and reaction conditions for the hydroformylation step to improve efficiency and selectivity towards the desired linear aldehyde, which is crucial for the subsequent condensation. For instance, gas-phase hydroformylation of 1-butene has been studied using supported ionic liquid phase (SILP) catalysts, such as rhodium on multi-walled carbon nanotube-silica (MWCNT-SiO₂) supports, which can then lead into the aldol condensation sequence. rsc.org

| Reaction Step | Reactants | Catalyst Type | Key Conditions | Product |

| 1. Hydroformylation | C4 Olefins (e.g., 1-butene) + Syngas (CO/H₂) | Rhodium complex google.comgoogleapis.com | Optimal temperature and pressure (e.g., 100°C, 11 bar) | n-Valeraldehyde (n-Pentanal) |

| 2. Aldol Condensation | 2 molecules of n-Valeraldehyde | Base catalyst (e.g., aq. NaOH) d-nb.inforesearchgate.net | 80–120°C | This compound |

Parallel synthesis offers a methodical approach to rapidly prepare a series of related compounds for screening and characterization. This technique has been successfully applied to the synthesis of various 2-alkylalk-2-enals, including this compound. imreblank.ch The core of this strategy involves the aldol condensation of different primary aldehydes as starting materials to generate a library of α,β-unsaturated aldehydes. imreblank.ch

In a notable study, (Z)-2-propylhept-2-enal was prepared via the self-condensation of n-pentanal as part of a larger parallel synthesis effort. This approach benefits from simplified automation and yields discrete, isolated compounds that are readily available for characterization and sensory analysis. The resulting (Z)-2-propylhept-2-enal was obtained in high purity and its isomeric ratio was determined. imreblank.ch This methodology is particularly valuable for creating libraries of fragrance compounds or other chemical intermediates where subtle structural variations can lead to significant differences in properties.

| Compound Synthesized | Starting Aldehyde | Purity (by GC) | E/Z Ratio (%) | Sensory Description |

| (Z)-2-Propylhept-2-enal | n-Pentanal | 98.2% imreblank.ch | 0.3/99.7 imreblank.ch | Apple, green, fatty imreblank.ch |

| (Z)-2-Butyloct-2-enal | n-Hexanal | Not specified | Not specified | Green, fatty, savory, meaty imreblank.ch |

| (Z)-2-Pentylnon-2-enal | n-Heptanal | 97.0% imreblank.ch | 5/95 imreblank.ch | Mushroom, metallic imreblank.ch |

Comprehensive Analysis of 2 Propylhept 2 Enal Reactivity and Chemical Transformations

Aldehyde Group Functionalization of 2-Propylhept-2-enal

The aldehyde group is a primary site for nucleophilic addition and redox reactions. Its functionalization can lead to the formation of corresponding carboxylic acids through oxidation or alcohols via reduction.

The aldehyde group in this compound can be readily oxidized to form 2-propylheptanoic acid. smolecule.com This transformation involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH). Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction is a fundamental process in organic synthesis for producing carboxylic acid derivatives from aldehyde precursors. google.com

The reduction of this compound can selectively target the aldehyde group to yield the corresponding primary alcohol, 2-propylhept-2-enol, or, if the double bond is also reduced, the saturated alcohol 2-propylheptanol. smolecule.com For the selective reduction of the aldehyde group, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. imreblank.ch These reagents are effective for converting aldehydes and ketones to alcohols. Complete hydrogenation to 2-propylheptanol, which reduces both the aldehyde and the double bond, is a significant industrial process. google.com

Table 1: Summary of Aldehyde Group Functionalization

| Transformation | Reagent(s) | Major Product |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 2-Propylheptanoic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 2-Propylheptanol |

Carbon-Carbon Double Bond Reactivity of this compound

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. It can undergo various addition reactions, including catalytic hydrogenation, which results in saturation of the carbon chain. smolecule.com

The double bond in this compound can participate in electrophilic addition reactions. smolecule.com In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. For example, the addition of a hydrogen halide (HX) involves the proton (H⁺) acting as the electrophile, which attaches to one of the carbons in the double bond, followed by the halide ion (X⁻) bonding to the other carbon, resulting in a halo-derivative. libretexts.org

Catalytic hydrogenation is a crucial industrial reaction for converting this compound into its saturated derivatives, primarily the saturated alcohol 2-propylheptanol. google.comgoogle.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst and reduces both the C=C double bond and the aldehyde group. google.com The reaction first hydrogenates the double bond to form the saturated aldehyde, 2-propylheptanal, which is then further reduced to 2-propylheptanol. google.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used for the hydrogenation of this compound. libretexts.org In this process, the reactant adsorbs onto the surface of the solid catalyst, where the reaction occurs. libretexts.org

Commonly used metal catalysts include Nickel (Ni), Palladium on carbon (Pd/C), and Platinum (Pt). google.com

Nickel (Ni) Catalysts : Systems like Raney Nickel are often favored due to their cost-effectiveness. Studies have also investigated supported nickel catalysts, such as a Ni-Cr-K catalyst on a γ-alumina support (Ni-Cr-K/Al₂O₃). epa.gov In a fixed-bed reactor, this specific catalyst achieved a conversion of 2-propyl-2-heptenal greater than 99% with a selectivity to 2-propyl heptanol (B41253) of about 95% under conditions of 4.0 MPa and 403 K. epa.gov

Palladium on Carbon (Pd/C) : This catalyst is known for its high selectivity. In the hydrogenation of this compound to 2-propylheptanol, Pd/C can achieve selectivity greater than 99%. The choice between Ni and Pd often involves a trade-off between cost and reaction selectivity.

Table 2: Comparison of Heterogeneous Catalysts for Hydrogenation of this compound

| Catalyst System | Key Characteristics | Reported Selectivity (to 2-Propylheptanol) | Reference(s) |

| Nickel (e.g., Raney Ni) | Cost-effective | Good, though can be lower than Pd | |

| Ni-Cr-K/Al₂O₃ | High conversion rate | ~95% | epa.gov |

| Palladium on Carbon (Pd/C) | High selectivity | >99% |

Catalytic Hydrogenation of this compound to Saturated Derivatives

Influence of Catalyst Properties on Selectivity and Yield

Homogeneous Catalysts: Aqueous solutions of alkali catalysts, such as sodium hydroxide (B78521) (NaOH), are traditionally used in industrial-scale production. d-nb.infogoogle.com These catalysts are effective in promoting the deprotonation of valeraldehyde (B50692) to form an enolate, which initiates the condensation cascade. While capable of achieving high conversion rates of over 90%, homogeneous catalysts like NaOH can lead to issues with corrosion and poor product selectivity. d-nb.info The difficulty in separating the catalyst from the reaction mixture necessitates neutralization steps, which can complicate downstream processing and product isolation.

Heterogeneous Catalysts: To overcome the limitations of homogeneous systems, solid catalysts have been investigated. Solid base catalysts, such as sodium oxide on an alumina (B75360) support (Na₂O/Al₂O₃), offer significant advantages, including enhanced reusability and simplified product purification. These systems can achieve high selectivity (>95%) and minimize waste, aligning with green chemistry principles. Titanium dioxide (TiO₂) has also been identified as an efficient heterogeneous catalyst, yielding high selectivity for this compound. d-nb.inforesearchgate.net Research suggests that an optimal balance of acid and base sites on the catalyst surface is beneficial for the reaction. d-nb.inforesearchgate.net The method of catalyst preparation also has a tremendous influence on its performance; for instance, a catalyst prepared by deposition precipitation showed higher yields in related condensation reactions compared to other methods. d-nb.info

The following table provides a comparative overview of different catalyst types used in the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Catalyst Example | Typical Temperature (°C) | Selectivity | Yield/Conversion | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Homogeneous | Sodium Hydroxide (NaOH) | 80–120 | Moderate | >90% Conversion | High reaction rates | Corrosion, difficult to separate, poor selectivity. d-nb.info |

| Heterogeneous | Na₂O/Al₂O₃ | 120 | >95% | >95% Conversion | High selectivity, catalyst reusability, reduced waste. | Higher reaction time may be needed. |

| Heterogeneous | Titanium Dioxide (TiO₂) | 190 | Very High | High | High selectivity, stable. d-nb.inforesearchgate.net | Requires higher temperatures. d-nb.inforesearchgate.net |

Reaction Conditions and Optimization (Temperature, Pressure)

Optimizing reaction conditions, particularly temperature and pressure, is crucial for maximizing the yield and selectivity of this compound while minimizing side reactions.

Temperature: The temperature for the aldol (B89426) condensation of valeraldehyde is a critical parameter. For homogeneous catalysis with sodium hydroxide, the reaction is typically conducted at temperatures between 80°C and 120°C. While elevated temperatures can accelerate the dehydration of the intermediate β-hydroxy aldehyde to form the final product, temperatures exceeding 120°C increase the risk of undesirable side reactions, such as over-condensation. For heterogeneous catalysts like TiO₂, a higher temperature of 190°C has been shown to be effective for achieving high selectivity. d-nb.inforesearchgate.net In the subsequent hydrogenation of this compound to 2-propylheptanol, temperatures are generally maintained between 100–150°C.

Pressure: The aldol condensation step is typically carried out at or near atmospheric pressure. researchgate.net However, pressure plays a more significant role in the preceding hydroformylation of butenes to produce the valeraldehyde feedstock. In that upstream process, pressures are carefully controlled, often below 15 bar, to prevent catalyst degradation. For the hydrogenation of this compound to its corresponding alcohol, higher pressures of hydrogen gas (e.g., 2–5 MPa) are required to facilitate the reaction.

The optimization of these parameters is often achieved in continuous flow reactors, which can enhance throughput and reduce batch-to-batch variability compared to traditional batch reactors.

Table 2: Optimized Reaction Conditions for this compound Synthesis and Conversion

| Process Step | Parameter | Optimized Range | Rationale |

|---|---|---|---|

| Aldol Condensation | Temperature (Homogeneous) | 80–120 °C | Balances reaction rate with prevention of side reactions. |

| Aldol Condensation | Temperature (Heterogeneous) | 120–190 °C | Dependent on specific catalyst activity (e.g., Na₂O/Al₂O₃, TiO₂). d-nb.info |

| Hydrogenation | Temperature | 100–150 °C | Effective for catalytic hydrogenation to 2-propylheptanol. |

| Hydrogenation | Pressure | 2–5 MPa (H₂) | Necessary for efficient reduction of the aldehyde and double bond. |

Advanced Condensation Reactions and Derivative Synthesis

Self-Condensation Pathways of Valeraldehyde to Form this compound

The most common industrial route to this compound is the self-condensation of n-valeraldehyde, also known as n-pentanal. This reaction is a classic example of a base-catalyzed aldol condensation followed by dehydration.

The pathway proceeds via the following mechanistic steps:

Enolate Formation: A base, typically hydroxide ion (OH⁻) from a catalyst like NaOH, abstracts an acidic α-hydrogen from a molecule of n-valeraldehyde. This deprotonation results in the formation of a resonance-stabilized enolate ion.

Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second n-valeraldehyde molecule. This step forms a β-hydroxy aldehyde intermediate, specifically 3-hydroxy-2-propylheptanal.

Dehydration: The intermediate aldol adduct is typically unstable under the reaction conditions (especially at elevated temperatures) and readily undergoes dehydration. A molecule of water is eliminated, creating a carbon-carbon double bond in conjugation with the carbonyl group, yielding the final product, this compound.

This self-condensation pathway is favored when n-valeraldehyde is the primary aldehyde present in the reaction mixture. Industrially, the reaction is often managed in a reactor-distillation column setup, where the lighter, unreacted valeraldehyde is separated and recycled, while the heavier this compound product is recovered from the bottom. google.com

Cross-Condensation Reactions Involving this compound

While the self-condensation of valeraldehyde is the primary route to this compound, the principles of aldol chemistry also allow for cross-condensation reactions. In a mixed-aldehyde system, a competition arises between self-condensation and cross-condensation. For example, in a reaction mixture containing n-valeraldehyde and another enolizable aldehyde, such as n-butyraldehyde, a complex mixture of products can be formed, including this compound (from valeraldehyde self-condensation), 2-ethylhex-2-enal (B1203452) (from butyraldehyde (B50154) self-condensation), and two different cross-condensation products. google.com

Similarly, n-valeraldehyde can undergo cross-condensation with ketones. A study on the reaction of valeraldehyde with cyclopentanone (B42830) over heterogeneous metal oxide catalysts investigated the competition between the self-condensation of valeraldehyde to this compound and the desired cross-condensation to 2-pentylidenecyclopentanone. d-nb.inforesearchgate.net The results indicated that the ratio of cross- to self-condensation products is highly dependent on the catalyst's properties, specifically the presence of an optimal number of strong basic sites. researchgate.net

As a reactive α,β-unsaturated aldehyde, this compound can itself act as a substrate in further condensation or addition reactions, particularly as a Michael acceptor. imreblank.ch

Synthesis of Novel Derivatives and Intermediates via this compound

This compound is a valuable intermediate for the synthesis of other commercially important chemicals and novel derivatives. smolecule.com

Hydrogenation to 2-Propylheptanol: One of the most significant applications of this compound is its conversion to 2-propylheptan-1-ol. This is achieved through catalytic hydrogenation, which reduces both the aldehyde group and the carbon-carbon double bond. The reaction is typically carried out using nickel (e.g., Raney Ni) or palladium on carbon (Pd/C) catalysts under hydrogen pressure (2-5 MPa) and at temperatures of 100-150°C. Palladium catalysts generally offer higher selectivity (>99%) towards the saturated alcohol. This alcohol is a key precursor for producing plasticizers like di-(2-propylheptyl) phthalate (B1215562) (DPHP).

Michael Addition Reactions: The conjugated double bond in this compound makes it an excellent Michael acceptor. It can react with soft nucleophiles, which add exclusively at the β-position. For instance, the reaction of this compound with thioacetic acid under alkaline conditions results in the regioselective synthesis of 3-(acetylthio)-2-propylheptanal. imreblank.ch This reaction introduces an acetylthio functional group, creating a novel derivative with potential applications in flavor and fragrance chemistry or as a synthetic intermediate. imreblank.ch

Advanced Spectroscopic and Chromatographic Characterization of 2 Propylhept 2 Enal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds like 2-propylhept-2-enal. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For the major (Z)-isomer of this compound, key proton signals have been reported. imreblank.ch The chemical shifts (δ) are measured in parts per million (ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. For (Z)-2-propylhept-2-enal, the following carbon signals have been identified imreblank.ch:

| Assignment | ¹³C Chemical Shift (δ) ppm |

| CH3 | 13.8 |

| CH3 | 14.0 |

| CH2 | 22.4 |

| CH2 | 22.7 |

| CH2 | 23.7 |

| CH2 | 28.3 |

| CH2 | 28.8 |

| CH2 | 30.9 |

| CH2 | 31.5 |

| Cq (Quaternary Carbon) | 143.8 |

| CH (Olefinic) | 155.3 |

| C=O (Aldehyde) | 195.3 |

This table presents the ¹³C NMR data for (Z)-2-propylhept-2-enal, detailing the chemical shifts for each carbon atom in the structure. imreblank.ch

The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the complete molecular structure of this compound and its isomers. emerypharma.comphcogj.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M+). libretexts.org This molecular ion is often unstable and breaks apart into smaller, charged fragments.

The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For this compound (C₁₀H₁₈O), the expected molecular weight is approximately 154.25 g/mol . nih.gov The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for identification. chim.lulibretexts.org The analysis of these fragments helps to piece together the original structure. chim.lu

A study reported the following mass spectral data for the E/Z isomers of this compound, showing the relative intensity of key fragments imreblank.ch:

| m/z | Relative Intensity (%) (E/Z) |

| 154 (M+) | 2/4 |

| 125 | 20/26 |

| 111 | 22/19 |

| 97 | 45/38 |

| 83 | 25/20 |

| 69 | 60/55 |

| 55 | 100/100 |

| 41 | 80/85 |

This interactive table displays the mass spectrometry fragmentation data for the E and Z isomers of this compound, indicating the mass-to-charge ratio (m/z) and relative intensity of the observed fragments. imreblank.ch

Gas Chromatography (GC) for Purity and Isomeric Analysis

Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. youtube.com It is widely used to determine the purity of this compound and to separate its geometric isomers. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Different compounds travel through the column at different rates depending on their physical and chemical properties, leading to their separation. youtube.com

The retention index (RI) is a standardized measure of a compound's retention time in GC, relative to a series of n-alkane standards. sigmaaldrich.comresearchgate.net This value is less dependent on instrumental variations than the absolute retention time, making it a more reliable parameter for compound identification. researchgate.net The RI of a compound can vary depending on the polarity of the GC column's stationary phase.

For this compound, retention indices have been determined on different types of columns:

PONA (Paraffins, Olefins, Naphthenes, Aromatics): A non-polar column.

DB-Wax: A polar column.

A study reported the following retention indices for the E and Z isomers of this compound imreblank.ch:

| Isomer | RI (PONA) | RI (DB-Wax) |

| (E)-2-Propylhept-2-enal | 1177 | 1503 |

| (Z)-2-Propylhept-2-enal | 1168 | 1496 |

This table provides the Gas Chromatography Retention Indices for the E and Z isomers of this compound on both non-polar (PONA) and polar (DB-Wax) columns. imreblank.chnist.gov

Gas chromatography is particularly effective for the separation and quantification of the E and Z stereoisomers of this compound. nih.govresearchgate.net Due to their different spatial arrangements, the isomers often exhibit slightly different volatilities and interactions with the stationary phase, allowing for their separation into distinct peaks on the chromatogram. imreblank.ch

Research has shown that the synthesis of this compound can result in a mixture of E and Z isomers, with the Z-isomer often being the predominant form. imreblank.ch For instance, one study reported a GC purity of 98.2% for the synthesized (Z)-2-propylhept-2-enal, with an E/Z isomer ratio of 0.3/99.7. imreblank.ch This demonstrates the capability of GC to not only separate the isomers but also to quantify their relative abundance.

Gas Chromatography-Olfactometry (GC-O) in Contextual Research

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with human sensory perception. odourobservatory.org As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained analyst can assess the odor. redalyc.org

A study investigating the sensory properties of various 2-alkylalk-2-enals used GC-O to describe the odor of (Z)-2-propylhept-2-enal as "apple, green, fatty". imreblank.ch This information is crucial in fields like flavor and fragrance chemistry, where understanding the sensory impact of individual molecules is essential. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Propylhept 2 Enal

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structures of 2-Propylhept-2-enal. Like other α,β-unsaturated aldehydes, its structure is defined by the geometry of its alkyl chains and the rotational isomerism around the single bond connecting the carbonyl group and the C=C double bond. This rotation gives rise to two primary planar conformers: the s-trans (or antiperiplanar) and s-cis (or synperiplanar) forms.

Computational studies on simpler analogues, such as crotonaldehyde (B89634), consistently show that the s-trans conformer is generally more stable due to reduced steric hindrance. uni-bonn.de DFT calculations can precisely quantify the energy difference between these conformers. For instance, studies on crotonaldehyde have explored its potential energy surface, identifying various stable structures. uni-bonn.de The bulky propyl and butyl groups on this compound would likely further favor an s-trans arrangement to minimize steric repulsion. Such calculations are crucial for understanding the molecule's ground state, which influences its spectroscopic properties and reaction dynamics. sciforum.net

| Model Compound | Conformer | Relative Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Crotonaldehyde | s-trans | 0.00 | DFT | uni-bonn.de |

| Crotonaldehyde | s-cis | ~2.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides profound insights into the pathways of chemical reactions, allowing for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states.

Aldol (B89426) Condensation: this compound is commercially synthesized via the self-condensation of n-valeraldehyde (pentanal). Computational studies on aldol reactions have detailed the mechanism, which generally proceeds via the formation of an enol or enolate intermediate that acts as a nucleophile. acs.orgsrmist.edu.in In base-catalyzed pathways, a hydroxide (B78521) ion abstracts an α-hydrogen from one aldehyde molecule to form a nucleophilic enolate. srmist.edu.in This enolate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule. ic.ac.uknih.gov DFT calculations have been used to model these steps, corroborating that the carbon-carbon bond formation is often the rate-determining step. aiche.orgresearchgate.net Subsequent dehydration of the β-hydroxy aldehyde intermediate leads to the final α,β-unsaturated product. aiche.org

Hydrogenation: The selective hydrogenation of α,β-unsaturated aldehydes is a subject of extensive computational investigation. osti.gov The reaction presents a challenge as hydrogenation can occur at the C=C bond (1,4-addition) to yield the saturated aldehyde (2-propylheptanal) or at the C=O bond (1,2-addition) to yield the desired unsaturated alcohol (2-propylhept-2-en-1-ol). escholarship.org DFT calculations on model systems like crotonaldehyde and acrolein over metal catalysts (e.g., Pt, Ag, Ni) show that selectivity is governed by the molecule's adsorption geometry on the catalyst surface. osti.govresearchgate.net The preferential adsorption via the C=C or C=O group dictates the product outcome. escholarship.org Computational models demonstrate that alloying or using promoters can modify the electronic structure of the catalyst to favor C=O adsorption, thereby enhancing selectivity towards the unsaturated alcohol. escholarship.orgacs.org

A key strength of computational modeling is the ability to locate and analyze transition states (TS), which are the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (energy barrier) of a reaction.

For the aldol condensation, computational models have identified the transition state for the C-C bond-forming step, revealing a structure where the enolate is approaching the carbonyl carbon. ic.ac.uknd.edu In the subsequent dehydration step, the TS involves the cleavage of the C-H and C-OH bonds. acs.org

In catalytic hydrogenation, DFT calculations have been employed to map the energy profiles for both the 1,2- and 1,4-addition pathways. acs.orgchinesechemsoc.org These studies calculate and compare the activation barriers for hydrogen addition across the C=O and C=C bonds. The relative heights of these barriers predict the kinetic product distribution. For many catalysts, the barrier for C=C hydrogenation is lower, leading to the saturated aldehyde. aidic.it However, computational studies show how specifically designed catalysts can lower the barrier for C=O hydrogenation, reversing the selectivity. chinesechemsoc.org

| Reaction Pathway | Product Type | Catalyst Model | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| C=C Hydrogenation (1,4-Addition) | Saturated Aldehyde | Ru Hydride Complex | 16.3 | chinesechemsoc.org |

| C=O Hydrogenation (1,2-Addition) | Unsaturated Alcohol | 17.0 |

Electronic Structure Analysis and Orbital Interactions (e.g., π-π delocalization)*

The reactivity of this compound is intrinsically linked to its electronic structure. The conjugated system, formed by the C=C double bond and the C=O carbonyl group, allows for the delocalization of π-electrons across these four atoms (O=C-C=C). libretexts.org This delocalization is a stabilizing feature and can be quantitatively analyzed using computational methods like Natural Bond Orbital (NBO) analysis. numberanalytics.comwisc.edu

NBO analysis translates the complex wavefunction of a molecule into a simple Lewis-like picture of localized bonds and lone pairs. wisc.edu It also identifies delocalizing interactions between filled (donor) and empty (acceptor) orbitals. For this compound, a key interaction is the donation of electron density from the π orbital of the C=C bond to the empty π* antibonding orbital of the C=O bond. This π(C=C) → π*(C=O) interaction confirms the existence of conjugation, contributes to the stability of the molecule, and leads to a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack. pressbooks.pubnih.gov

Frontier Molecular Orbital (FMO) theory provides another lens to view reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For α,β-unsaturated aldehydes, the LUMO often has large coefficients on both the carbonyl carbon and the β-carbon, indicating that both sites are electrophilic. tandfonline.com The energy of the LUMO is a descriptor often used in quantitative structure-activity relationship (QSAR) models to predict reactivity. nih.gov

| Donor NBO | Acceptor NBO | Interaction Energy (E(2), kcal/mol) | Description | Reference |

|---|---|---|---|---|

| π(C=C) | π(C=O) | ~20-30 | π-conjugation | nih.govnih.gov |

| n(O) | π(C=C) | ~25-35 | Lone pair delocalization |

Structure-Reactivity Relationship Predictions for this compound

Computational chemistry excels at establishing quantitative structure-reactivity relationships (QSAR), which correlate a molecule's structural or electronic features with its chemical behavior. nih.govnih.gov For this compound, these relationships help predict its reactivity in various transformations.

The electronic properties, such as the partial positive charges on the carbonyl and β-carbons elucidated by electronic structure analysis, explain why nucleophilic addition can occur at two different sites (1,2- vs 1,4-addition). pressbooks.pub Weaker nucleophiles tend to attack the "softer" β-carbon (1,4-addition), a preference that can be rationalized by FMO theory. pressbooks.pub

In catalysis, computational studies have established clear relationships between the electronic structure of the catalyst and the reaction selectivity. For hydrogenation, the ability of a catalyst's metal center to back-donate electron density into the π* orbital of the C=O group is shown to be critical for promoting the desired 1,2-addition. escholarship.org Computational screening can predict which alloy compositions will have the optimal electronic structure for this interaction, guiding the rational design of selective catalysts. sci-hub.se QSAR models for α,β-unsaturated aldehydes have successfully correlated parameters like LUMO energy and hydrophobicity with biological activities such as mutagenicity, underscoring the role of electrophilicity in these processes. tandfonline.comnih.gov These models provide a framework for predicting the potential reactivity and biological interactions of this compound based on its computed molecular properties. researchgate.net

Natural Occurrence and Biological Significance of 2 Propylhept 2 Enal

Isolation and Identification from Botanical Sources (e.g., Plectranthus glabratus)

The unsaturated aldehyde 2-Propylhept-2-enal is a naturally occurring compound that has been identified in the plant kingdom. Botanical research has documented its presence in Plectranthus glabratus, a perennial subshrub belonging to the Lamiaceae family. ijpsr.com This plant is noted for its aromatic leaves and is part of a genus known for its rich diversity of secondary metabolites, including essential oils and diterpenes. ijpsr.comidexlab.com The identification of this compound in this species suggests its potential role in the plant's chemical ecology, possibly contributing to its aroma profile or defense mechanisms. smolecule.com

Table 1: Botanical Source of this compound

| Plant Species | Family | Compound Location |

| Plectranthus glabratus (Benth.) Alston | Lamiaceae | Not specified in literature |

Investigation of Biosynthetic Pathways and Metabolic Roles

While the specific biosynthetic pathway for this compound in plants has not been fully elucidated, it is hypothesized to be a product of the oxylipin pathway. nih.govnih.gov This fundamental metabolic route is responsible for the formation of a wide array of oxidized fatty acid products, including volatile aldehydes, which play crucial roles in plant physiology. tubitak.gov.traocs.org

The oxylipin pathway generally begins with the release of polyunsaturated fatty acids (PUFAs), such as linolenic acid, from cell membranes. aocs.org These fatty acids are then oxygenated by lipoxygenase (LOX) enzymes to form unstable hydroperoxy fatty acids. researchgate.net Subsequently, the enzyme hydroperoxide lyase (HPL), a specialized cytochrome P450, cleaves these hydroperoxides. researchgate.netnih.gov This cleavage results in the formation of short-chain volatile aldehydes and corresponding oxo-acids. researchgate.net For instance, the cleavage of 13-hydroperoxylinolenic acid yields a C6 aldehyde ((Z)-3-hexenal) and a C12 oxo-acid (12-oxo-(Z)-9-dodecenoic acid). researchgate.net Given that this compound is a C10 aldehyde, its formation would likely involve a similar cleavage of a larger PUFA precursor.

These volatile aldehydes are significant components of what are known as "green leaf volatiles" (GLVs), which are rapidly released upon tissue damage and are involved in plant defense against herbivores and pathogens. researchgate.net The metabolic role of these compounds is often linked to signaling and defense. nih.govnih.gov

Table 2: Key Enzymes in the Putative Biosynthesis of this compound via the Oxylipin Pathway

| Enzyme | Abbreviation | Function |

| Lipoxygenase | LOX | Catalyzes the oxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. researchgate.net |

| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides to produce short-chain aldehydes and oxo-acids. researchgate.netnih.gov |

| Alcohol Dehydrogenase | ADH | Can further convert aldehydes into their corresponding alcohols. tubitak.gov.tr |

Future Perspectives and Interdisciplinary Research on 2 Propylhept 2 Enal

Development of Novel Catalytic Systems for Sustainable Production

The industrial synthesis of 2-propylhept-2-enal is predominantly achieved through the self-aldol condensation of n-pentanal. acs.org Traditional methods often rely on aqueous sodium hydroxide (B78521) (NaOH) as a catalyst, but this approach presents challenges such as corrosion and suboptimal product selectivity. osti.gov The drive for greener and more efficient chemical processes has spurred research into advanced catalytic systems. Future developments are focused on heterogeneous catalysts and innovative process engineering to enhance sustainability, reduce waste, and improve economic viability.

Heterogeneous catalysts are at the forefront of this research, offering advantages like easier separation from the reaction mixture and potential for reuse. Titanium dioxide (TiO₂), particularly in its anatase form, has been identified as an efficient heterogeneous catalyst, demonstrating high selectivity towards this compound. acs.org Studies have shown that under optimal conditions (190 °C), a TiO₂ catalyst can achieve n-valeraldehyde conversion of 94.6% with a product selectivity of 99.1%. acs.org Research indicates that the catalytic activity of TiO₂ is primarily driven by its acidic sites. acs.org Other metal oxides, such as FeO–MgO, have also been investigated for aldol (B89426) condensations. osti.gov

Further innovation is occurring in the continuous gas-phase production of n-pentanal, the precursor to this compound. rsc.org The development of supported liquid-phase (SLP) catalysts for hydroformylation processes represents a significant step forward, although challenges related to the condensation of aldehyde products within catalyst pores remain. rsc.org Future work will likely focus on optimizing catalyst support structures, such as porous silica, and reaction conditions to prevent deactivation and improve long-term stability. rsc.org The use of organocatalysts, like β-alanine, in biocompatible conditions (neutral pH, moderate temperature) also presents a novel pathway for aldol condensations, potentially integrating biocatalytic and chemocatalytic steps. osti.gov

| Catalyst System | Precursor(s) | Key Research Findings | Potential Advantages | Reference |

|---|---|---|---|---|

| Aqueous NaOH | n-Pentanal | Traditional industrial method for aldol condensation. | Low cost. | osti.gov |

| Anatase TiO₂ | n-Pentanal | Highly selective (99.1%) and high conversion (94.6%) at 190 °C. Primarily an acid-catalyzed reaction. | Heterogeneous, reusable, high selectivity. | acs.org |

| FeO–MgO | Valeraldehyde (B50692) (n-Pentanal) | Exhibits both acid and basic sites for aldol condensation. | Heterogeneous, potential for high yield of cross-condensation products. | osti.gov |

| Silica-immobilized acid ionic liquid | n-Pentanal | Effective catalyst for pentanal self-condensation. | High activity and selectivity, reusable. | acs.org |

| β-alanine (Organocatalyst) | n-Butanal, n-Pentanal | Catalyzes aldol condensation in aqueous media under mild, biocompatible conditions. | Inexpensive, low toxicity, suitable for tandem bio/chemo-catalytic processes. | osti.gov |

Exploration of Advanced Functional Materials Derived from this compound

Beyond its role as a precursor to plasticizers like di-2-propylheptyl phthalate (B1215562) (DPHP), this compound possesses a unique chemical structure that makes it a candidate for the synthesis of novel functional materials. Its α,β-unsaturated aldehyde group offers two key reactive sites: the carbon-carbon double bond and the carbonyl group. This dual reactivity opens avenues for creating a diverse range of polymers and specialty chemicals.

Future research could explore the use of this compound as a monomer in polymerization reactions. For instance, acyclic diene metathesis (ADMET) polymerization, which has been successfully applied to other α,β-unsaturated aldehydes derived from natural oils, could yield poly-α,β-unsaturated aldehydes. researchgate.net These polymers would feature a backbone with pendant aldehyde groups, which can be further functionalized through various chemical reactions. The reduction of these aldehyde groups would lead to poly(allyl alcohol)s, which are valuable precursors for generating polymer networks such as polyesters and polyurethanes. researchgate.net

The reactivity of the conjugated system in this compound also makes it a suitable candidate for Michael addition reactions, allowing for the grafting of various functional molecules onto the polymer backbone. This could lead to the development of materials with tailored properties, such as:

Adhesives and Coatings: By incorporating functional groups that promote adhesion or provide protective barriers.

Smart Materials: Creating polymers that respond to stimuli (e.g., pH, temperature) by selecting appropriate side chains.

Biomaterials: Functionalizing with biocompatible moieties for applications in drug delivery or tissue engineering.

The development of such materials from a C10 platform chemical aligns with the broader goal of creating value-added products from established industrial streams.

Integration of Omics Technologies in Biological Studies of this compound

While this compound is primarily used in industrial applications, understanding its biological interactions is crucial. As an α,β-unsaturated aldehyde, it belongs to a class of reactive molecules known to interact with biological systems. acs.org Future research will increasingly leverage "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of its biological activity at a molecular level. tmrjournals.comresearchgate.net

These systems biology approaches can move beyond classical toxicological endpoints to provide a mechanistic understanding of how this compound interacts with cells and organisms. osti.govnumberanalytics.com

Proteomics: α,β-Unsaturated carbonyls are known to be soft electrophiles that react preferentially with soft nucleophiles like the thiolate groups on cysteine residues in proteins. acs.org Proteomic techniques can identify the specific protein targets of this compound within a cell, revealing which cellular pathways are most affected. This could validate and expand upon findings that it interacts with enzymes in fatty acid metabolism.

Transcriptomics: By measuring changes in messenger RNA (mRNA) levels, transcriptomics can show which genes are activated or suppressed in response to exposure. This can highlight cellular stress responses, detoxification pathways, and other regulatory networks that are perturbed. numberanalytics.com

Metabolomics: This technology profiles the complete set of small-molecule metabolites in a biological sample. It can provide a direct readout of the functional consequences of exposure, such as alterations in lipid metabolism, energy production, or oxidative stress markers.

Genomics: Can be used to identify genetic variations that confer susceptibility or resistance to the effects of reactive aldehydes. researchgate.net

Integrating data from these omics platforms can build detailed Adverse Outcome Pathways (AOPs), linking a molecular initiating event (e.g., protein adduction) to a cellular response and ultimately to an organism-level outcome. tmrjournals.com This interdisciplinary approach is essential for a modern, mechanism-based understanding of the biological impact of industrial chemicals.

Computational Design of this compound Derivatives with Targeted Properties

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating chemical research and development. In the context of this compound, these methods offer a powerful strategy for designing novel derivatives with specific, targeted properties, as well as for optimizing its production processes.

Derivative Design and Property Prediction: Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to design and screen virtual libraries of this compound derivatives. nih.gov For its use in fragrances, where C9 (nonanal) and C10 (decanal) aldehydes are valued, computational models could predict the odor characteristics of novel derivatives, guiding synthetic efforts toward compounds with desirable scent profiles (e.g., floral, citrus). japsonline.comnih.gov For materials applications, models could predict physical properties like polymer glass transition temperature or solubility.

Molecular Docking: For biological applications, molecular docking can simulate the interaction between this compound derivatives and specific protein targets, such as enzymes or receptors. researchgate.netscience.gov This allows for the in silico screening of compounds for desired biological activity or for predicting potential toxicity by identifying interactions with critical cellular machinery. researchgate.netnih.gov

Catalyst and Process Optimization: Computational Fluid Dynamics (CFD) can be used to model and optimize reactor design for the synthesis of this compound, improving efficiency and yield by analyzing flow patterns and mass transfer. researchgate.netuantwerpen.be Molecular dynamics and DFT simulations can provide atomic-level insights into reaction mechanisms at the catalyst surface, aiding in the design of more effective and selective catalysts for aldol condensation. acs.orgacs.orgnih.gov For example, simulations can elucidate how reactants and intermediates interact with the acidic and basic sites of a TiO₂ catalyst, guiding modifications to improve performance. nih.gov

By combining these computational approaches, researchers can adopt a rational design strategy, reducing the time and expense associated with traditional trial-and-error experimentation and accelerating the discovery of next-generation chemicals and materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Propylhept-2-enal, and how can purity be validated?

- Methodological Answer : Synthesis typically involves aldol condensation or oxidation of corresponding alcohols. For purity validation, use gas chromatography (GC) with flame ionization detection (FID) to quantify impurities. Calibrate instruments using certified reference materials (CRMs) and report relative response factors for trace components. Include subsampling protocols to ensure homogeneity, as outlined in analytical subsampling guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves alkene geometry and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and alkene (C=C) stretches. Pair with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Validate spectral assignments using computational tools (e.g., DFT calculations) and compare with literature data from peer-reviewed sources .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Conduct a hazard assessment using Safety Data Sheets (SDS) to identify flammability (Class 3 solvents) and reactivity risks. Use fume hoods for volatile emissions, and store under inert atmospheres to prevent oxidation. Implement spill containment protocols and train personnel on emergency response procedures. Document risk mitigation strategies in experimental protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s degradation under varying environmental conditions?

- Methodological Answer : Use accelerated stability studies with controlled variables (pH, temperature, UV exposure). Employ HPLC or GC-MS to monitor degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls (e.g., inert atmospheres) and triplicate sampling to ensure reproducibility. Reference ICH guidelines for stability testing frameworks .

Q. What statistical approaches resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity, catalyst loading). Use ANOVA to compare datasets and isolate significant factors. Validate hypotheses through controlled replicate experiments. Report confidence intervals and effect sizes to contextualize discrepancies. Address publication bias by including gray literature and preprints .

Q. How does stereoelectronic effects influence this compound’s reactivity in catalytic asymmetric reactions?

- Methodological Answer : Conduct density functional theory (DFT) calculations to map transition states and identify stereoelectronic barriers. Validate computational models with experimental enantiomeric excess (ee) measurements using chiral HPLC. Compare ligand frameworks (e.g., BINOL vs. Salen) to correlate steric/electronic profiles with reaction outcomes. Publish raw computational data in supplemental materials for peer review .

Data Reporting & Ethical Considerations

Q. What criteria ensure robust reporting of this compound’s analytical data in publications?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Findable : Assign persistent identifiers (DOIs) to datasets.

- Accessible : Deposit spectra in repositories like ChemSpider or PubChem.

- Interoperable : Use standardized formats (JCAMP-DX for spectra).

- Reusable : Document metadata (instrument parameters, calibration curves).

Reference institutional guidelines for data stewardship .

Q. How can researchers address ethical concerns when collaborating on this compound-related projects?

- Methodological Answer : Draft collaboration agreements defining data ownership, authorship order, and conflict-of-interest disclosures. Adhere to institutional review board (IRB) protocols for human/animal studies, if applicable. Cite prior work transparently to avoid plagiarism, and use similarity-check software (e.g., Turnitin) pre-submission. Document ethical compliance in methodology sections .

Tables for Methodological Reference

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| GC-FID | Purity analysis | Column type (e.g., DB-5), carrier gas flow | |

| NMR Spectroscopy | Structural elucidation | Solvent (CDCl₃), relaxation delay (D1) | |

| DFT Calculations | Reaction mechanism modeling | Basis set (B3LYP/6-31G*), solvent model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.